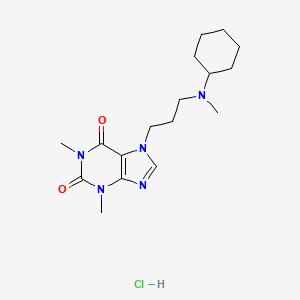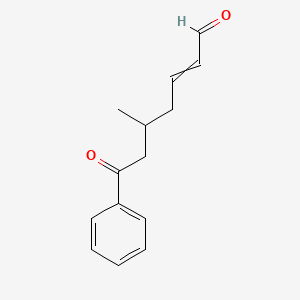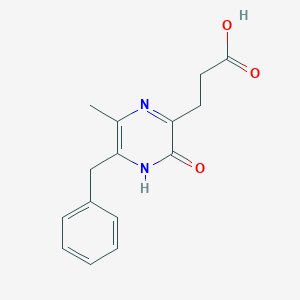
N-(2,4-Dimethylpentan-3-yl)-1,1,1-trimethylstannanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-Dimethylpentan-3-yl)-1,1,1-trimethylstannanamine is an organotin compound characterized by the presence of a tin atom bonded to a nitrogen atom, which is further connected to a 2,4-dimethylpentan-3-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dimethylpentan-3-yl)-1,1,1-trimethylstannanamine typically involves the reaction of trimethyltin chloride with 2,4-dimethylpentan-3-ylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,4-Dimethylpentan-3-yl)-1,1,1-trimethylstannanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the compound into lower oxidation state derivatives.
Substitution: The tin atom can participate in substitution reactions, where ligands attached to the tin are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce various organotin derivatives.
Aplicaciones Científicas De Investigación
N-(2,4-Dimethylpentan-3-yl)-1,1,1-trimethylstannanamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug delivery system.
Industry: It is used in the production of polymers, coatings, and other materials.
Mecanismo De Acción
The mechanism of action of N-(2,4-Dimethylpentan-3-yl)-1,1,1-trimethylstannanamine involves its interaction with specific molecular targets. The tin atom can form coordination complexes with various ligands, influencing the compound’s reactivity and biological activity. The pathways involved may include binding to enzymes or receptors, leading to modulation of their activity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,4-Dimethylpentan-3-yl)-methylbenzamides
- 2,4-Dimethyl-3-pentanol
- N-(2,4-Dimethylpentan-3-yl)carbamimidothioic acid
Uniqueness
N-(2,4-Dimethylpentan-3-yl)-1,1,1-trimethylstannanamine is unique due to the presence of the tin atom, which imparts distinct chemical properties compared to similar compounds. Its ability to undergo various chemical reactions and form coordination complexes makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
138507-31-0 |
|---|---|
Fórmula molecular |
C10H25NSn |
Peso molecular |
278.02 g/mol |
Nombre IUPAC |
2,4-dimethyl-N-trimethylstannylpentan-3-amine |
InChI |
InChI=1S/C7H16N.3CH3.Sn/c1-5(2)7(8)6(3)4;;;;/h5-8H,1-4H3;3*1H3;/q-1;;;;+1 |
Clave InChI |
RMHWEKCEKBCVDW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(C)C)N[Sn](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Hex-4-YN-1-YL)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14276215.png)
![1-(Methylsulfanyl)-8-nitro-3,4-dihydropyrido[2,1-a]isoindole-2,6-dione](/img/structure/B14276216.png)
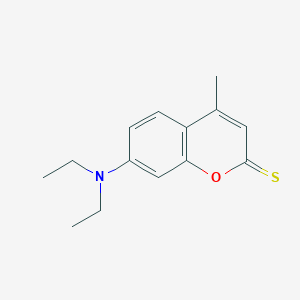
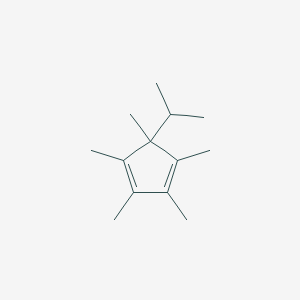
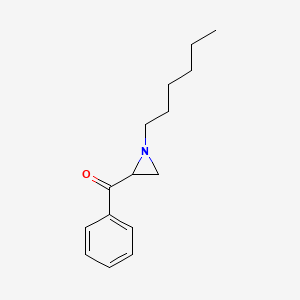


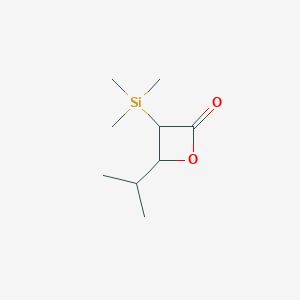
![2-[2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]sulfanylethylsulfanyl]-1,3-dinitro-5-(trifluoromethyl)benzene](/img/structure/B14276248.png)
